1-(4-Nitrobenzyl)piperazine

Description

BenchChem offers high-quality 1-(4-Nitrobenzyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Nitrobenzyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

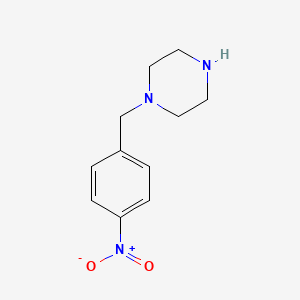

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-14(16)11-3-1-10(2-4-11)9-13-7-5-12-6-8-13/h1-4,12H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHHZWTYFFZYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58198-49-5 | |

| Record name | 1-[(4-Nitrophenyl)methyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58198-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 1-(4-Nitrobenzyl)piperazine

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(4-Nitrobenzyl)piperazine. It is intended for an audience with a technical background in chemistry and pharmacology, including researchers, scientists, and professionals in the field of drug development. This document compiles available data and presents it in a structured format, including detailed tables and workflow diagrams, to serve as a foundational resource.

Chemical Identity and Structure

1-(4-Nitrobenzyl)piperazine is a synthetic organic compound featuring a piperazine ring N-substituted with a 4-nitrobenzyl group. The piperazine moiety is a common pharmacophore found in numerous biologically active compounds, while the nitrobenzyl group can influence the molecule's electronic properties and serve as a handle for further chemical modification.

The fundamental chemical identity of 1-(4-Nitrobenzyl)piperazine is established by its unique CAS number, 58198-49-5.[1][2][3][4] Its molecular formula is C11H15N3O2, corresponding to a molecular weight of approximately 221.26 g/mol .[1][5]

Chemical Structure:

(Structure based on IUPAC Name: 1-[(4-Nitrophenyl)methyl]piperazine)[2][4]

Physicochemical and Pharmacological Properties

Quantitative data on the physicochemical properties of 1-(4-Nitrobenzyl)piperazine are not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier databases. It is important to distinguish this compound from the structurally similar 1-(4-nitrophenyl)piperazine (CAS 6269-89-2), for which more experimental data, such as melting point, is available.[6][7][8][9]

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 1-[(4-Nitrophenyl)methyl]piperazine | [2][4] |

| Synonyms | 1-(4-Nitro-benzyl)-piperazine | [1][2] |

| CAS Number | 58198-49-5 | [1][2][3] |

| Molecular Formula | C11H15N3O2 | [1][2][5] |

| Molecular Weight | 221.26 g/mol | [1][5] |

| Purity (Typical) | ≥98% | [1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Solubility | Data not available |

Synthesis and Experimental Protocols

Proposed Synthetic Workflow

The synthesis would typically involve the reaction of piperazine, which acts as the nucleophile, with 4-nitrobenzyl chloride or bromide in the presence of a base to neutralize the resulting hydrohalic acid. A suitable solvent is used to facilitate the reaction.

Caption: Proposed workflow for the synthesis of 1-(4-Nitrobenzyl)piperazine.

General Experimental Protocol (Hypothetical)

-

Preparation: Dissolve piperazine (excess, e.g., 2 equivalents) and a non-nucleophilic base like triethylamine (1.1 equivalents) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask.

-

Reaction: Cool the mixture in an ice bath. Add a solution of 4-nitrobenzyl halide (1 equivalent) in the same solvent dropwise over 30 minutes with constant stirring.

-

Incubation: Allow the reaction to warm to room temperature and stir for several hours (e.g., 4-12 hours) until completion, monitored by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction with water. Separate the organic layer, and wash it sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue using column chromatography on silica gel to yield the final product, 1-(4-Nitrobenzyl)piperazine.

Note: This protocol is representative. Optimization of reactants, solvent, temperature, and reaction time would be necessary to achieve high yield and purity.

Biological Activity and Potential Applications

Direct experimental data on the biological activities of 1-(4-Nitrobenzyl)piperazine is scarce in the public domain. However, the piperazine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in drugs with diverse therapeutic applications. Derivatives of N-acylated or N-arylated piperazines have shown a wide range of biological activities, including anticancer and antimicrobial effects.[10] The presence of the nitro group, a strong electron-withdrawing substituent, can significantly modulate the molecule's properties and may serve as a precursor for reduction to an amino group, enabling the synthesis of a diverse library of derivative compounds.[10]

The logical relationship between the chemical structure and its potential biological relevance is based on the contributions of its constituent parts.

Caption: Logical relationships in 1-(4-Nitrobenzyl)piperazine.

Conclusion

1-(4-Nitrobenzyl)piperazine is a well-defined chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. While direct biological and extensive physicochemical data are limited, its structure, combining the versatile piperazine pharmacophore with an electronically active nitrobenzyl group, makes it a compound of interest for further investigation. The proposed synthesis provides a straightforward route for its preparation, enabling researchers to explore its potential in developing novel therapeutic agents. Future studies are warranted to elucidate its specific biological activities and pharmacological profile.

References

- 1. CAS 58198-49-5 | 1-(4-Nitro-benzyl)-piperazine - Synblock [synblock.com]

- 2. pschemicals.com [pschemicals.com]

- 3. 58198-49-5|1-(4-Nitrobenzyl)piperazine|BLD Pharm [bldpharm.com]

- 4. pschemicals.com [pschemicals.com]

- 5. 1-(4-Nitrobenzyl)PiperazineHydrochloride synthesis - chemicalbook [chemicalbook.com]

- 6. 1-(4-Nitrophenyl)piperazine 97 6269-89-2 [sigmaaldrich.com]

- 7. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 8. 1-(4-Nitrophenyl)piperazine [webbook.nist.gov]

- 9. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4-Nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of 1-(4-Nitrobenzyl)piperazine, a key intermediate in medicinal chemistry. The information presented herein is intended to support research and development activities by providing essential data on its physical and chemical properties, along with detailed experimental protocols for their determination.

Core Physicochemical Data

The fundamental physicochemical properties of 1-(4-Nitrobenzyl)piperazine and its hydrochloride salt are summarized in the tables below. These values are crucial for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Properties of 1-(4-Nitrobenzyl)piperazine

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1] |

| Molecular Weight | 221.26 g/mol | [1] |

| Melting Point | 122-123 °C | [2] |

| Boiling Point | 365.8 ± 27.0 °C (Predicted) | [2] |

| Appearance | Solid | ChemScene LLC |

| Purity | 98% | ChemScene LLC |

| Storage Temperature | 4°C, protect from light | ChemScene LLC |

Table 2: Physicochemical Properties of 1-(4-Nitrobenzyl)piperazine Hydrochloride

| Property | Value | Source |

| CAS Number | 58198-49-5 | [2] |

| Molecular Formula | C₁₁H₁₆ClN₃O₂ | |

| Molecular Weight | 257.72 g/mol | |

| Melting Point | 122-123 °C | [2] |

Spectral Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of 1-(4-Nitrobenzyl)piperazine.

Table 3: Key Spectral Data for 1-(4-Nitrobenzyl)piperazine

| Spectroscopic Technique | Key Data/Interpretation |

| ¹H NMR | Spectral data is available for the hydrochloride salt, which would show characteristic peaks for the aromatic protons of the nitrobenzyl group and the protons of the piperazine ring. |

| FTIR | The infrared spectrum would exhibit characteristic absorption bands for N-H stretching (secondary amine in the piperazine ring), C-H stretching (aromatic and aliphatic), N-O stretching (nitro group), and C=C stretching (aromatic ring). |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the benzylpiperazine structure. |

Solubility and pKa Profile

The pKa of 1-(4-Nitrobenzyl)piperazine has not been experimentally reported. However, it can be estimated based on the known pKa values of piperazine, which are approximately 5.68 and 9.82 for the two protonation steps. The presence of the electron-withdrawing nitrobenzyl group is expected to decrease the basicity of the adjacent nitrogen atom, thus lowering its pKa value compared to unsubstituted piperazine. Potentiometric titration is the recommended method for the precise determination of its pKa values.[4]

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physicochemical properties of 1-(4-Nitrobenzyl)piperazine.

Synthesis of 1-(4-Nitrobenzyl)piperazine

A general method for the synthesis of monosubstituted piperazines involves the reaction of piperazine with a suitable alkylating or arylating agent.[5] For 1-(4-Nitrobenzyl)piperazine, a common synthetic route is the nucleophilic substitution reaction between piperazine and 4-nitrobenzyl chloride.

Materials:

-

Piperazine

-

4-Nitrobenzyl chloride

-

A suitable solvent (e.g., ethanol, acetonitrile)

-

A base (e.g., triethylamine, potassium carbonate) to neutralize the HCl byproduct

-

Standard laboratory glassware and purification apparatus (e.g., for filtration, recrystallization, or column chromatography)

Procedure:

-

Dissolve piperazine in the chosen solvent in a round-bottom flask. An excess of piperazine is often used to minimize the formation of the disubstituted product.

-

Add the base to the reaction mixture.

-

Slowly add a solution of 4-nitrobenzyl chloride in the same solvent to the piperazine solution with stirring.

-

The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. This may involve filtering off any precipitated salts, removing the solvent under reduced pressure, and partitioning the residue between an organic solvent and water.

-

The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.

Determination of Melting Point

The melting point is a critical indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Ensure the sample is dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[6]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified 1-(4-Nitrobenzyl)piperazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.[7]

-

Process the spectra to determine chemical shifts, integration values, and coupling constants to confirm the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare the sample for analysis. For a solid sample, this can be done by creating a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.[8]

-

Obtain the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas or liquid chromatography.

-

Ionize the sample using an appropriate method (e.g., electron ionization - EI).[9]

-

Analyze the resulting ions to determine the mass-to-charge ratio of the molecular ion and major fragment ions.[10]

Visualizations

The following diagrams illustrate key experimental workflows relevant to the characterization of 1-(4-Nitrobenzyl)piperazine.

References

- 1. CAS 58198-49-5 | 1-(4-Nitro-benzyl)-piperazine - Synblock [synblock.com]

- 2. 1-(4-Nitrobenzyl)PiperazineHydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. uregina.ca [uregina.ca]

- 5. mdpi.com [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. NMR Spectroscopy [www2.chemistry.msu.edu]

- 8. rtilab.com [rtilab.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fiveable.me [fiveable.me]

An In-depth Technical Guide to 1-(4-Nitrobenzyl)piperazine (CAS: 58198-49-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Nitrobenzyl)piperazine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, supported by experimental methodologies and visual diagrams to facilitate understanding and further research.

Core Data Presentation

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 58198-49-5 | N/A |

| Molecular Formula | C₁₁H₁₅N₃O₂ | [1][2] |

| Molecular Weight | 221.26 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 122-123 °C | N/A |

| Boiling Point (Predicted) | 365.8 ± 27.0 °C | N/A |

| Solubility | Piperazine, the parent compound, is freely soluble in water and ethylene glycol, and soluble in ethanol and methanol. The solubility of 1-(4-Nitrobenzyl)piperazine is likely to be influenced by the benzyl group, potentially decreasing water solubility and increasing solubility in organic solvents. | [4][5][6] |

| pKa (Predicted) | 1.36 ± 0.40 | N/A |

Spectroscopic Data

| Spectroscopy | Key Features |

| ¹H NMR | Data for the hydrochloride salt is available, which would show characteristic peaks for the aromatic protons of the nitrobenzyl group, the methylene bridge protons, and the piperazine ring protons. |

| ¹³C NMR | Expected to show distinct signals for the carbons of the 4-nitrophenyl group, the benzyl methylene carbon, and the two non-equivalent carbons of the piperazine ring. |

| Infrared (IR) | A transmission IR spectrum is available, which would display characteristic absorption bands for the N-H stretch of the secondary amine in the piperazine ring, C-H stretches of the aromatic and aliphatic groups, the C=C stretching of the aromatic ring, and the strong symmetric and asymmetric stretches of the nitro (NO₂) group. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M+) corresponding to its molecular weight, along with characteristic fragmentation patterns. |

Synthesis and Experimental Protocols

The synthesis of 1-(4-Nitrobenzyl)piperazine can be achieved through the nucleophilic substitution of a halide on 4-nitrobenzyl with piperazine. A common method for preparing monosubstituted piperazines involves the reaction of piperazine with a suitable benzyl halide. To control the reaction and avoid the formation of the disubstituted product, a large excess of piperazine can be used, or one of the nitrogen atoms of piperazine can be protected.

Proposed Synthetic Protocol: N-Alkylation of Piperazine

This protocol is based on general methods for the synthesis of N-benzylpiperazines.

Materials:

-

Piperazine

-

4-Nitrobenzyl chloride (or bromide)

-

A suitable base (e.g., potassium carbonate, triethylamine)

-

A suitable solvent (e.g., acetonitrile, ethanol, dichloromethane)

Procedure:

-

Dissolve piperazine (a molar excess, e.g., 5 equivalents) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base (e.g., 2 equivalents) to the solution.

-

Slowly add a solution of 4-nitrobenzyl chloride (1 equivalent) in the same solvent to the piperazine solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in water and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(4-Nitrobenzyl)piperazine.

References

- 1. 1-(4-Nitrophenyl)piperazine | C10H13N3O2 | CID 80447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Piperazine [medbox.iiab.me]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

Spectroscopic Analysis of 1-(4-Nitrobenzyl)piperazine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a framework for the spectroscopic characterization of 1-(4-Nitrobenzyl)piperazine. Due to the limited availability of public domain spectroscopic data for this specific compound, this document presents predicted spectral characteristics and data for the closely related isomer, 1-(4-nitrophenyl)piperazine, for illustrative purposes. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in acquiring and interpreting data.

Introduction

1-(4-Nitrobenzyl)piperazine is a chemical compound of interest in medicinal chemistry and drug discovery. Its molecular structure, featuring a piperazine ring, a benzyl group, and a nitro functional group, suggests potential applications as a scaffold in the design of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for its use in research and development. Spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry are fundamental to confirming the identity and purity of this compound.

Spectroscopic Data

Note: The data for 1-(4-nitrophenyl)piperazine is provided as a reference and should not be used as a direct substitute for experimental data of 1-(4-Nitrobenzyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 1-(4-Nitrobenzyl)piperazine

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~ 8.1 - 8.2 | d | 2H | Ar-H (ortho to NO₂) |

| ~ 7.5 - 7.6 | d | 2H | Ar-H (meta to NO₂) |

| ~ 3.6 | s | 2H | Ar-CH ₂-N |

| ~ 2.4 - 2.6 | t | 4H | -N-CH ₂- (piperazine) |

| ~ 2.3 - 2.5 | t | 4H | -N-CH ₂- (piperazine) |

| ~ 1.9 | s (broad) | 1H | NH |

Table 2: Experimental ¹H NMR Spectral Data for 1-(4-nitrophenyl)piperazine

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.09 | d | 2H | Ar-H (ortho to NO₂) |

| 6.85 | d | 2H | Ar-H (meta to NO₂) |

| 3.33 | t | 4H | -N-CH₂- (piperazine) |

| 3.08 | t | 4H | -N-CH₂- (piperazine) |

| 2.05 | s (broad) | 1H | NH |

Table 3: Predicted ¹³C NMR Spectral Data for 1-(4-Nitrobenzyl)piperazine

| Chemical Shift (δ) ppm | Assignment |

| ~ 147 | Ar-C -NO₂ |

| ~ 146 | Ar-C -CH₂ |

| ~ 129 | Ar-C H (meta to NO₂) |

| ~ 123 | Ar-C H (ortho to NO₂) |

| ~ 63 | Ar-C H₂-N |

| ~ 54 | -N-C H₂- (piperazine) |

| ~ 46 | -N-C H₂- (piperazine) |

Table 4: Experimental ¹³C NMR Spectral Data for 1-(4-nitrophenyl)piperazine

| Chemical Shift (δ) ppm | Assignment |

| 151.7 | Ar-C-NO₂ |

| 145.8 | Ar-C-N |

| 125.9 | Ar-CH (ortho to NO₂) |

| 112.9 | Ar-CH (meta to NO₂) |

| 48.5 | -N-CH₂- (piperazine) |

| 45.1 | -N-CH₂- (piperazine) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

An FT-IR spectrum of 1-(4-Nitrobenzyl)piperazine is available on SpectraBase, though full access requires a subscription[1]. Key expected absorptions are listed below.

Table 5: Predicted FT-IR Spectral Data for 1-(4-Nitrobenzyl)piperazine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Medium, Broad | N-H Stretch (piperazine) |

| 3000 - 3100 | Medium | Aromatic C-H Stretch |

| 2800 - 3000 | Medium | Aliphatic C-H Stretch |

| 1590 - 1610 | Strong | Aromatic C=C Bending |

| 1500 - 1530 | Strong | Asymmetric N-O Stretch (NO₂) |

| 1340 - 1360 | Strong | Symmetric N-O Stretch (NO₂) |

| 1100 - 1300 | Strong | C-N Stretch |

| 840 - 860 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

The molecular weight of 1-(4-Nitrobenzyl)piperazine is 221.26 g/mol . The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 221.

Table 6: Predicted Mass Spectrometry Fragmentation for 1-(4-Nitrobenzyl)piperazine

| m/z | Fragment Ion |

| 221 | [M]⁺ |

| 136 | [M - C₄H₉N₂]⁺ (loss of piperazine) |

| 85 | [C₄H₉N₂]⁺ (piperazine fragment) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument-specific parameters should be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified 1-(4-Nitrobenzyl)piperazine in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the compound.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition:

-

Transfer the solution to a 5 mm NMR tube.

-

Place the tube in the NMR spectrometer.

-

Acquire ¹H NMR and ¹³C NMR spectra. For ¹³C NMR, proton-decoupled mode is standard.

-

Further structural elucidation can be achieved using 2D NMR techniques such as COSY, HSQC, and HMBC if necessary.

-

FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 1-(4-Nitrobenzyl)piperazine with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M⁺).

-

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like 1-(4-Nitrobenzyl)piperazine.

Caption: A flowchart illustrating the typical workflow from compound synthesis to final spectroscopic characterization.

References

An In-Depth Technical Guide to the Synthesis and Discovery of 1-(4-Nitrobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and discovery of 1-(4-Nitrobenzyl)piperazine. This compound is a valuable intermediate in medicinal chemistry, primarily utilized in the development of more complex molecules with potential therapeutic applications. This document details a robust synthetic protocol, presents key characterization data, and illustrates its synthetic utility.

Introduction

1-(4-Nitrobenzyl)piperazine (CAS No. 58198-49-5) is a disubstituted piperazine derivative characterized by a piperazine ring N-alkylated with a 4-nitrobenzyl group. The presence of the nitroaromatic moiety and the secondary amine on the piperazine ring makes it a versatile building block for further chemical modifications. While not a therapeutic agent itself, its importance lies in its role as a key intermediate in the synthesis of a variety of pharmacologically relevant compounds. The piperazine scaffold is a common feature in many approved drugs, and the 4-nitrobenzyl group can be readily transformed into other functional groups, such as an amino group, allowing for diverse derivatization.

Synthesis of 1-(4-Nitrobenzyl)piperazine

The most common and straightforward method for the synthesis of 1-(4-Nitrobenzyl)piperazine is the direct N-alkylation of piperazine with a 4-nitrobenzyl halide. This nucleophilic substitution reaction is efficient and can be performed under standard laboratory conditions. To favor mono-alkylation and prevent the formation of the di-substituted byproduct, an excess of piperazine is typically used.

Experimental Protocol

Reaction Scheme:

-

Reactants: Piperazine, 4-Nitrobenzyl chloride (or bromide)

-

Solvent: Ethanol (or other suitable polar aprotic solvent like acetonitrile or DMF)

-

Base: An excess of piperazine acts as the base to neutralize the formed hydrohalic acid. Alternatively, an external inorganic base like potassium carbonate can be used.

-

Temperature: Room temperature to gentle heating (e.g., 50-70°C)

Procedure:

-

A solution of piperazine (4-6 equivalents) is prepared in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

4-Nitrobenzyl chloride (1 equivalent), dissolved in a minimal amount of ethanol, is added dropwise to the piperazine solution at room temperature over 30 minutes.

-

The reaction mixture is then stirred at room temperature for 2-4 hours or gently heated to 50-70°C for 1-2 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is taken up in water and the pH is adjusted to >12 with a 5N sodium hydroxide solution.

-

The aqueous layer is then extracted multiple times with an organic solvent such as chloroform or ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude 1-(4-Nitrobenzyl)piperazine can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the pure product as a solid.

Characterization Data

Accurate characterization is crucial to confirm the identity and purity of the synthesized 1-(4-Nitrobenzyl)piperazine. The following table summarizes key physical and spectroscopic data for the compound.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₅N₃O₂ |

| Molecular Weight | 221.26 g/mol |

| Appearance | Solid |

| Melting Point | 122-123 °C |

| ¹H NMR | Predicted: δ 8.15 (d, 2H, Ar-H), 7.50 (d, 2H, Ar-H), 3.55 (s, 2H, Ar-CH₂-N), 2.85 (t, 4H, piperazine-H), 2.40 (t, 4H, piperazine-H), 1.80 (s, 1H, -NH). Note: Actual shifts may vary depending on the solvent and instrument. |

| ¹³C NMR | Predicted: δ 147.0 (Ar-C-NO₂), 146.5 (Ar-C), 129.5 (Ar-CH), 123.5 (Ar-CH), 62.5 (Ar-CH₂-N), 54.0 (piperazine-CH₂), 45.5 (piperazine-CH₂). Note: Actual shifts may vary depending on the solvent and instrument. |

Discovery and Applications

The discovery of 1-(4-Nitrobenzyl)piperazine is not attributed to a singular, serendipitous event but rather to its emergence as a critical and versatile intermediate in the field of medicinal chemistry. Its initial synthesis was likely driven by the need for a reliable building block in the development of more complex molecules. The piperazine moiety is a well-established pharmacophore present in numerous drugs, valued for its ability to improve solubility and pharmacokinetic properties.

The 4-nitrobenzyl group serves two primary functions:

-

It acts as a stable protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other.

-

The nitro group can be easily reduced to an amine, which then serves as a handle for a wide array of subsequent chemical transformations, such as amide bond formation, sulfonylation, or reductive amination, to build molecular diversity.

This strategic utility has led to its use in the synthesis of compounds targeting a range of biological systems.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of 1-(4-Nitrobenzyl)piperazine.

Role as a Synthetic Intermediate

Caption: Utility of 1-(4-Nitrobenzyl)piperazine as a versatile building block.

Potential Mechanism of Action of 1-(4-Nitrobenzyl)piperazine: An In-depth Technical Guide

Disclaimer: Direct pharmacological and mechanistic data for 1-(4-Nitrobenzyl)piperazine are limited in publicly available scientific literature. This guide, therefore, extrapolates potential mechanisms of action based on the well-documented pharmacology of its structural analogs, primarily N-benzylpiperazine (BZP) and other substituted piperazine derivatives. The hypotheses presented herein require experimental validation.

Executive Summary

1-(4-Nitrobenzyl)piperazine belongs to the benzylpiperazine class of compounds, which are known to interact with various components of the central nervous system (CNS). Based on the structure-activity relationships of this class, 1-(4-Nitrobenzyl)piperazine is hypothesized to function as a modulator of monoaminergic systems, including dopamine and serotonin pathways. The presence of the electron-withdrawing nitro group on the benzyl ring is expected to significantly influence its receptor binding affinity and functional activity compared to the parent compound, N-benzylpiperazine. Potential therapeutic applications and toxicological properties are likely to be linked to its activity at dopamine and serotonin transporters and receptors.

Core Hypothesis: Monoamine Releasing Agent and Receptor Ligand

The primary hypothesized mechanism of action for 1-(4-Nitrobenzyl)piperazine is its function as a monoamine releasing agent and/or a reuptake inhibitor at dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This activity is a hallmark of the N-benzylpiperazine family of compounds.[1][2][3] BZP itself acts as a stimulant by promoting the release and inhibiting the reuptake of dopamine and serotonin.[1][4][5]

The 4-nitro substitution on the benzyl ring likely modifies this activity. For instance, the structurally related compound para-nitrophenylpiperazine (pNPP) is a selective and partial serotonin releasing agent.[6] This suggests that the nitro group may confer selectivity towards the serotonin system.

A secondary potential mechanism is direct interaction with G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D2) receptors. Structure-activity relationship studies of benzylpiperazines show that substitutions on the aromatic ring are a key determinant of receptor affinity and functional activity, which can range from agonism to antagonism.[7][8]

Quantitative Data for Structurally Related Analogs

To provide a quantitative basis for the hypothesized mechanisms, the following tables summarize data for key structural analogs of 1-(4-Nitrobenzyl)piperazine.

Table 1: Functional Activity of para-Nitrophenylpiperazine (p-NPP) as a Monoamine Releaser

| Compound | Target | Assay Type | Value | Units | Reference |

| para-Nitrophenylpiperazine (p-NPP) | SERT | Serotonin Release | EC₅₀ = 19 - 43 | nM | [6] |

| Eₘₐₓ = 57 | % | [6] | |||

| DAT | Dopamine Release | EC₅₀ > 10,000 | nM | [6] | |

| NET | Norepinephrine Release | EC₅₀ > 10,000 | nM | [6] |

Table 2: Binding Affinities (Kᵢ) of Various Benzylpiperazine Derivatives at CNS Receptors

| Compound Class/Derivative | Target | Kᵢ (nM) | Reference |

| Benzylpiperazine (BZP) Analogs | σ₁ Receptor | 0.96 - 91.8 | [9] |

| Fluorinated Benzylpiperazines | Dopamine D₂ Receptor | Position-dependent affinity | [8] |

| Serotonin 5-HT₁ₐ Receptor | Position-dependent affinity | [8] | |

| Serotonin 5-HT₂ₐ Receptor | High affinity with para-fluoro substitution | [8] | |

| Benzylpiperazine Derivatives | Mcl-1 (anti-apoptotic protein) | 0.18 (µM) | [10] |

| 1-(4-fluorobenzyl)piperazine derivative | Tyrosinase | IC₅₀ = 0.96 (µM) |

Visualizing Potential Mechanisms and Workflows

Signaling Pathways

The following diagrams illustrate the potential signaling pathways that 1-(4-Nitrobenzyl)piperazine may modulate.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the mechanism of action of a novel benzylpiperazine derivative.

Detailed Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol is a standard method to determine the binding affinity (Kᵢ) of a test compound for a specific receptor or transporter.

-

Preparation of Membranes:

-

Cell lines stably expressing the target receptor/transporter (e.g., HEK293 cells expressing human DAT or SERT) are cultured and harvested.

-

Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Binding Reaction:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add:

-

A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]citalopram for SERT).

-

Increasing concentrations of the test compound (1-(4-Nitrobenzyl)piperazine).

-

Cell membrane preparation.

-

-

Total Binding: Wells containing only radioligand and membranes.

-

Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known, non-labeled ligand for the target (e.g., cocaine for DAT).

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 4°C) for a set duration to allow the binding to reach equilibrium.

-

-

Separation and Detection:

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed with cold assay buffer to remove any remaining unbound radioligand.

-

The filters are placed in scintillation vials with a scintillation cocktail.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the NSB from the total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis (e.g., sigmoidal dose-response curve).

-

The Kᵢ value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

-

Neurotransmitter Release Assay (using pre-loaded synaptosomes)

This protocol measures the ability of a compound to induce the release of a neurotransmitter from nerve terminals.

-

Preparation of Synaptosomes:

-

A specific brain region (e.g., striatum for dopamine, hippocampus for serotonin) is dissected from a rodent brain.

-

The tissue is homogenized in a sucrose buffer and subjected to differential centrifugation to isolate the synaptosomal fraction (resealed nerve terminals).

-

-

Radiolabel Loading:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]serotonin) to allow for uptake via the respective transporters.

-

-

Release Experiment:

-

The pre-loaded synaptosomes are washed to remove excess radiolabel and then superfused with a physiological buffer (e.g., Krebs-Ringer buffer) at 37°C.

-

After a baseline release period, the synaptosomes are exposed to increasing concentrations of the test compound (1-(4-Nitrobenzyl)piperazine).

-

Fractions of the superfusate are collected at regular intervals.

-

At the end of the experiment, a releasing agent (e.g., amphetamine) is often used as a positive control.

-

-

Quantification and Analysis:

-

The radioactivity in each collected fraction is measured by liquid scintillation counting.

-

The amount of neurotransmitter released is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of the collection period.

-

The data are plotted as percentage release versus the log concentration of the test compound to generate a dose-response curve.

-

The EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal effect) are calculated.

-

Conclusion and Future Directions

While direct evidence is lacking, the structural characteristics of 1-(4-Nitrobenzyl)piperazine strongly suggest its activity as a modulator of monoaminergic systems, with a potential for selectivity towards the serotonin transporter. The provided data on its analogs highlight the pharmacological plausibility of this hypothesis. Future research should focus on empirically determining its binding affinities and functional activities at monoamine transporters and key CNS receptors using the protocols outlined in this guide. Such studies are essential to fully elucidate its mechanism of action, therapeutic potential, and toxicological profile.

References

- 1. N-Benzylpiperazine - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. De novo design, synthesis and evaluation of benzylpiperazine derivatives as highly selective binders of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Nitro-Substituted Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active compounds. The introduction of a nitro group to this versatile moiety can significantly modulate its physicochemical properties and pharmacological effects, leading to a diverse range of biological activities. This technical guide provides an in-depth overview of the biological activities of nitro-substituted piperazine derivatives, focusing on their antimicrobial, anticancer, tyrosinase inhibitory, and neuroprotective potential. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated workflows and logical relationships to facilitate further research and drug development in this promising area.

Antimicrobial and Antifungal Activity

Nitro-substituted piperazine derivatives have demonstrated notable efficacy against a spectrum of bacterial and fungal pathogens. The electron-withdrawing nature of the nitro group can enhance the interaction of these molecules with microbial targets, leading to potent antimicrobial effects.

Quantitative Data Summary

The antimicrobial and antifungal potency of various nitro-substituted piperazine derivatives is summarized below, with Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values providing a quantitative measure of their efficacy.

| Compound Class | Derivative | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Pleuromutilin Derivative | 22-(4-(2-(4-nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin (NPDM) | Staphylococcus aureus (MRSA ATCC 43300) | 0.125 | 0.125 | [1] |

| Staphylococcus aureus (ATCC 29213) | 0.125 | 0.25 | [1] | ||

| Staphylococcus aureus (AD3) | 0.125 | 0.5 | [1] | ||

| Staphylococcus aureus (144) | 0.125 | 0.5 | [1] | ||

| 1-(4-nitrophenyl)piperazine Derivatives | 1-(2-Hydroxy-3-{[4-(propan-2-yloxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.4 (µM) | - | [2] |

| 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride | Mycobacterium kansasii | 15.0 (µM) | - | [2] | |

| Mycobacterium marinum | 15.0 (µM) | - | [2] | ||

| 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride | Fusarium avenaceum | 14.2 (µM) | - | [2] | |

| Piperazine-tagged Nitroimidazole | Compound 8 (4-nitrophenyl moiety) | Staphylococcus aureus | 250 | >500 | [3] |

| Bacillus subtilis | 125 | 250 | [3] | ||

| N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolones | Most active compound | Gram-positive bacteria | 15 (µg/L) | - |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method) [1][4]

This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Compound Preparation: Dissolve the nitro-substituted piperazine derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mg/mL). Further dilute the stock solution in Mueller-Hinton Broth (MHB) to the desired starting concentration.

-

Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in MHB. The typical volume in each well is 100 µL.

-

Inoculum Preparation: From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 well-isolated colonies of the test microorganism. Transfer the colonies to a tube containing sterile saline and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the standardized bacterial or fungal suspension to each well of the microtiter plate, resulting in a final volume of 200 µL.

-

Controls:

-

Positive Control: Wells containing MHB and the microbial inoculum (no test compound).

-

Negative Control: Wells containing only MHB.

-

Standard Drug: Include wells with a known antimicrobial agent (e.g., Gentamicin, Ciprofloxacin) as a reference.

-

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Minimum Bactericidal Concentration (MBC) Assay [1]

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

-

Subculturing: Following the MIC determination, take a 10 µL aliquot from the wells of the MIC plate that show no visible growth.

-

Plating: Spread the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

-

Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

-

Data Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Visualization of Experimental Workflow

Caption: Workflow for MIC and MBC Determination.

Anticancer Activity

The antiproliferative properties of nitro-substituted piperazine derivatives have been investigated against various cancer cell lines. The inclusion of the nitroimidazole moiety, in particular, has shown promise in developing potent anticancer agents.

Quantitative Data Summary

The in vitro anticancer activity of piperazine-tagged 4-nitroimidazole derivatives is presented below, with IC₅₀ values indicating the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Derivative | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Piperazine-tagged 4-nitroimidazole | Compound 5 | MCF-7 | Breast | 1.0 ± 0 | [5][6] |

| PC3 | Prostate | 9.00 ± 0.028 | [5][6] | ||

| Compound 7 | HepG2 | Liver | 5.6 ± 0.5 | [5] | |

| MCF-7 | Breast | 32.1 ± 5.6 | [5] | ||

| Compound 10 | HepG2 | Liver | 29.6 ± 7.6 | [5] | |

| MCF-7 | Breast | 46.2 ± 8.2 | [5] | ||

| Compound 11 | Capan-1 | Pancreatic | 8.60 - 64.0 | [5] | |

| HCT-116 | Colon | 8.60 - 64.0 | [5] | ||

| LN229 | Glioblastoma | 8.60 - 64.0 | [5] | ||

| NCI-H460 | Lung | 8.60 - 64.0 | [5] | ||

| DND-41 | Leukemia | 8.60 - 64.0 | [5] | ||

| HL-60 | Leukemia | 8.60 - 64.0 | [5] | ||

| K562 | Leukemia | 8.60 - 64.0 | [5] | ||

| Z138 | Lymphoma | 8.60 - 64.0 | [5] | ||

| Compound 17 | Various | Various | Low micromolar | [5] | |

| 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles | Compound 9g | MCF-7 | Breast | 2.00 ± 0.03 | [7] |

| Compound 9k | MCF-7 | Breast | 5.00 ± 0.01 | [7] |

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity [8][9]

This colorimetric assay is a standard method for assessing cell viability and the cytotoxic potential of chemical compounds.

-

Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in a suitable culture medium and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Prepare serial dilutions of the nitro-substituted piperazine derivatives in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a negative control (medium only).

-

Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualization of Logical Relationships

Caption: Logical workflow for anticancer screening.

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for the treatment of hyperpigmentation disorders. Certain nitrophenylpiperazine derivatives have been identified as effective tyrosinase inhibitors.

Quantitative Data Summary

The tyrosinase inhibitory activity of a series of 4-nitrophenylpiperazine derivatives is detailed below, with IC₅₀ values representing the concentration required for 50% inhibition of the enzyme.

| Compound | R Group | % Inhibition at 100 µM | IC₅₀ (µM) | Reference |

| 4a | Phenyl | 35.8 ± 3.24 | 174.71 | [10] |

| 4l | 2-Indole | 66.6 ± 4.12 | 72.55 ± 0.49 | [10] |

A comprehensive table of 13 derivatives (4a-m) can be found in the cited reference.[10]

Experimental Protocol

Tyrosinase Inhibitory Activity Assay [10][11]

This assay measures the ability of a compound to inhibit the enzymatic activity of tyrosinase, typically using L-DOPA as a substrate.

-

Reagent Preparation:

-

Enzyme Solution: Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

-

Substrate Solution: Prepare a solution of L-DOPA in phosphate buffer.

-

Test Compounds: Dissolve the nitrophenylpiperazine derivatives in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

-

Assay Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution and 50 µL of the tyrosinase enzyme solution to each well.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 30 µL of the L-DOPA substrate solution to each well.

-

-

Absorbance Measurement: Immediately measure the absorbance at 475-510 nm using a microplate reader. Take readings at regular intervals (e.g., every minute) for a specified duration (e.g., 20-60 minutes).

-

Controls:

-

Blank: All reagents except the enzyme.

-

Negative Control: All reagents except the test compound.

-

Positive Control: A known tyrosinase inhibitor (e.g., Kojic acid).

-

-

Data Analysis: Calculate the rate of reaction (slope of absorbance versus time). The percent inhibition is calculated using the following formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100 The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the compound concentration.

Neuroprotective Potential

The neuroprotective effects of piperazine derivatives have been explored in various models of neuronal damage. While specific data on nitro-substituted piperazines in this area is limited, related arylpiperazine compounds have shown promise in mitigating neuronal cell death induced by oxidative and nitrosative stress.

Signaling Pathway (Hypothetical for Arylpiperazines)

Based on studies of arylpiperazine dopaminergic ligands, a potential neuroprotective mechanism involves the modulation of pro-survival signaling pathways, such as the Akt and ERK pathways.[12]

References

- 1. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. activeconceptsllc.com [activeconceptsllc.com]

- 12. The mechanisms responsible for neuroprotective capacity of arylpiperazine dopaminergic ligands against cell death induced by sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nitro Group's Influence on 1-(4-Nitrobenzyl)piperazine Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the role of the para-positioned nitro group on the benzyl moiety of 1-(4-Nitrobenzyl)piperazine. While direct and extensive research on this specific molecule is limited, this document consolidates information from structurally related analogs, including nitrophenylpiperazines and other substituted benzylpiperazines, to elucidate the anticipated impact of the nitro functional group on the compound's physicochemical properties, pharmacokinetics, and pharmacodynamics. This guide covers synthetic approaches, potential biological activities, and the underlying mechanistic principles, offering a foundational resource for researchers exploring this and similar chemical scaffolds.

Introduction: The Piperazine Scaffold and the Significance of the Nitro Group

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including anticancer, antimicrobial, and central nervous system (CNS) effects.[1][2][3] Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological and pharmacokinetic properties.[4] The introduction of a 4-nitrobenzyl group to the piperazine core is a strategic design choice intended to modulate the molecule's activity.

The nitro group (NO₂) is a potent electron-withdrawing group, a characteristic that significantly influences a molecule's biological behavior.[5] Its presence on the benzyl ring of 1-(4-Nitrobenzyl)piperazine is expected to impact several key parameters:

-

Electronic Effects: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring, altering its polarity and electronic distribution. This can enhance interactions with biological targets, particularly those with electron-rich domains.[5][6]

-

Pharmacokinetics: The nitro group can affect metabolic stability. It can be a site for metabolic reduction by nitroreductases, which can lead to the formation of reactive intermediates. This metabolic pathway can be exploited for prodrug strategies but also presents potential toxicity concerns.[6][7]

-

Target Binding: The electronic modifications imparted by the nitro group can alter the binding affinity and selectivity of the molecule for its biological targets.[5]

Synthesis and Characterization

The synthesis of 1-(4-Nitrobenzyl)piperazine is typically achieved through a nucleophilic substitution reaction.

General Synthetic Protocol

A common method involves the reaction of piperazine with 4-nitrobenzyl chloride (or bromide). An excess of piperazine can be used to act as both the nucleophile and the base to neutralize the hydrogen halide formed during the reaction. Alternatively, an external base such as triethylamine can be used.

Reaction: Piperazine + 4-Nitrobenzyl Chloride → 1-(4-Nitrobenzyl)piperazine + Piperazine Hydrochloride

Procedure:

-

Piperazine is dissolved in a suitable solvent (e.g., ethanol, acetonitrile, or DMF).

-

4-Nitrobenzyl chloride, dissolved in the same solvent, is added dropwise to the piperazine solution at room temperature or with gentle heating.

-

The reaction mixture is stirred for a specified period (typically several hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an aqueous base (e.g., NaOH solution) and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification is typically performed by column chromatography or recrystallization.

Characterization of the final product is confirmed using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Synthetic workflow for 1-(4-Nitrobenzyl)piperazine.

Biological Activities and Role of the Nitro Group

While specific quantitative data for 1-(4-nitrobenzyl)piperazine is not abundant in the public domain, the biological activities can be inferred from related structures. The primary areas of investigation for nitro-substituted piperazine derivatives include anticancer and antimicrobial activities.

Anticancer Activity

Piperazine derivatives are widely investigated as anticancer agents.[2][8][9][10] The introduction of a nitro group can enhance cytotoxicity. For instance, in a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, the nitro-substituted compound demonstrated significant cytotoxic effects against various cancer cell lines.[9]

The Role of the Nitro Group in Anticancer Activity:

-

Enhanced Target Binding: The electron-withdrawing properties of the nitro group may enhance binding to biological targets involved in cancer cell proliferation.[8]

-

Induction of Apoptosis: Like other piperazine derivatives, 1-(4-nitrobenzyl)piperazine may induce apoptosis in cancer cells. The nitro group could potentially modulate the activity of key proteins in apoptotic pathways.

-

DNA Intercalation: The planar nitroaromatic system might facilitate intercalation with DNA, a mechanism of action for some anticancer drugs.[8]

-

Bioreductive Activation: The nitro group can be reduced by intracellular nitroreductases, which are often overexpressed in hypoxic tumor environments, to form cytotoxic reactive nitrogen species. This offers a potential mechanism for tumor-selective toxicity.

Table 1: Cytotoxicity of Structurally Related Nitro-Substituted Piperazine Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀ in µM) | Reference |

| 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | HUH7 (Liver) | 5.3 | [9] |

| MCF7 (Breast) | 4.7 | [9] | |

| HCT116 (Colon) | 4.9 | [9] | |

| 1-(4-Nitrophenyl)piperazine derivative (NPDM) | MRSA (in vitro) | Potent bactericidal agent | [11][12] |

Antimicrobial Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[7][13][14] The nitro group is also a well-known pharmacophore in antimicrobial drugs (e.g., nitrofurantoin, metronidazole). Its inclusion in the 1-(4-nitrobenzyl)piperazine structure is likely to confer or enhance antimicrobial properties.

The Role of the Nitro Group in Antimicrobial Activity:

-

Inhibition of Essential Enzymes: The compound may inhibit enzymes crucial for microbial survival.

-

Reactive Species Formation: Similar to its role in anticancer activity, the nitro group can be reduced by microbial nitroreductases to generate radical species that damage microbial DNA, proteins, and lipids.[5]

Table 2: Antimicrobial Activity of a Structurally Related Piperazine Derivative

| Compound | Target Microorganism | Activity Metric | Value | Reference |

| NPDM (a complex 1-(4-nitrophenyl)piperazine derivative) | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | Potent | [11][12] |

Potential Mechanism of Action and Signaling Pathways

Based on the activities of related compounds, 1-(4-Nitrobenzyl)piperazine could potentially exert its effects through various signaling pathways. In cancer, for example, many piperazine derivatives are known to induce apoptosis.

Hypothetical Apoptotic Signaling Pathway

The diagram below illustrates a potential mechanism by which a nitro-substituted benzylpiperazine derivative could induce apoptosis in a cancer cell, integrating both extrinsic and intrinsic pathways.

Caption: Hypothetical apoptotic pathway induced by the compound.

Experimental Protocols

The biological activity of 1-(4-Nitrobenzyl)piperazine and its analogs can be assessed using standard in vitro assays.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates and incubate for 24 hours to allow attachment.

-

Compound Treatment: Treat the cells with serial dilutions of 1-(4-Nitrobenzyl)piperazine (e.g., from 0.1 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Experimental Workflow Diagram

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The 4-nitrobenzyl moiety on the piperazine scaffold is a critical determinant of biological activity. Its strong electron-withdrawing nature likely enhances interactions with biological targets and provides a site for metabolic activation, particularly in hypoxic or microbial environments. Based on data from structurally similar compounds, 1-(4-Nitrobenzyl)piperazine holds potential as a scaffold for the development of novel anticancer and antimicrobial agents.

Future research should focus on:

-

Quantitative SAR Studies: Synthesizing and testing a series of analogs with different substituents at the para-position of the benzyl ring (e.g., -H, -Cl, -OCH₃, -NH₂) to precisely quantify the contribution of the nitro group to the observed activity.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by 1-(4-Nitrobenzyl)piperazine.

-

In Vivo Efficacy and Toxicity: Evaluating the compound's performance and safety profile in animal models to determine its therapeutic potential.

This guide provides a framework for understanding the pivotal role of the nitro group in 1-(4-Nitrobenzyl)piperazine. Further empirical studies are essential to fully characterize its pharmacological profile and validate its potential as a therapeutic lead compound.

References

- 1. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A new piperazine derivative: 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a CNS-permeable reactivator for nerve agent exposure: an iterative, multi-disciplinary approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etd.auburn.edu [etd.auburn.edu]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. ijcmas.com [ijcmas.com]

- 8. 1-(4-Nitrobenzoyl)piperazine | 72141-41-4 | Benchchem [benchchem.com]

- 9. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibacterial Activity of a Promising Antibacterial Agent: 22-(4-(2-(4-Nitrophenyl-piperazin-1-yl)-acetyl)-piperazin-1-yl)-22-deoxypleuromutilin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. apjhs.com [apjhs.com]

- 14. researchgate.net [researchgate.net]

1-(4-Nitrobenzyl)piperazine: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of clinically approved drugs.[1] Its unique physicochemical properties, including its ability to enhance aqueous solubility and bioavailability, combined with its synthetic tractability, make it an invaluable building block in drug design.[2] Among the numerous piperazine-containing synthons, 1-(4-nitrobenzyl)piperazine stands out as a particularly versatile precursor for creating diverse libraries of bioactive compounds. This technical guide provides a comprehensive overview of 1-(4-nitrobenzyl)piperazine as a building block, detailing its synthesis, chemical properties, and its application in the development of novel therapeutic agents, with a focus on anticancer, antimicrobial, and central nervous system (CNS) active compounds.

Synthesis and Chemical Properties

The synthesis of 1-(4-nitrobenzyl)piperazine and its subsequent derivatives typically involves standard nucleophilic substitution reactions. The most common approach is the mono-N-alkylation of piperazine with 4-nitrobenzyl chloride or a similar halogenated derivative. To control the reaction and prevent the formation of the di-substituted byproduct, an excess of piperazine is often used, or one of the piperazine nitrogens is protected with a group like tert-butyloxycarbonyl (Boc) prior to alkylation.[3][4]

The chemical architecture of 1-(4-nitrobenzyl)piperazine offers three key points for diversification, making it a highly valuable scaffold for combinatorial chemistry and structure-activity relationship (SAR) studies.

dot

Caption: Key structural features of 1-(4-nitrobenzyl)piperazine and their roles in drug design.

Applications in Medicinal Chemistry

The 1-(4-nitrobenzyl)piperazine scaffold has been extensively utilized to develop a wide range of therapeutic agents. Its derivatives have shown significant promise in several key areas of drug discovery.

Anticancer Activity

A significant body of research has focused on the development of 1-(4-nitrobenzyl)piperazine derivatives as cytotoxic agents against various cancer cell lines. The general strategy involves the acylation of the second nitrogen of the piperazine ring with different benzoyl chlorides.[5] The resulting N-benzoyl derivatives have demonstrated potent antiproliferative effects.

A study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which are structurally related, showed that the nitro-substituted compound exhibited significant cytotoxicity against a panel of cancer cell lines.[5][6] The presence of the nitro group, an electron-withdrawing substituent, often contributes to enhanced biological activity.[7]

Table 1: Cytotoxicity of Selected Piperazine Derivatives Against Cancer Cell Lines (IC50 in µM)

| Compound ID | Derivative Structure | HUH7 (Liver) | MCF7 (Breast) | HCT116 (Colon) | Reference |

| 5e | 1-(4-Nitrobenzoyl)-4-(4-chlorobenzhydryl)piperazine | 3.98 | 4.65 | 5.12 | [5][6] |

| Doxorubicin | (Standard) | 1.17-1.52 | 1.52-1.89 | - | [8] |

| Vindoline-piperazine conjugate 23 | [4-(trifluoromethyl)benzyl]piperazine derivative | - | 1.00 (MDA-MB-468) | - | [9] |

| Vindoline-piperazine conjugate 25 | 1-bis(4-fluorophenyl)methyl piperazine derivative | - | - | - | [9] |

Note: Data for compound 5e is for a closely related 1-(4-nitrobenzoyl) derivative, highlighting the potential of the nitro-aromatic piperazine scaffold. Data for vindoline conjugates demonstrates the utility of substituted benzylpiperazines in complex anticancer agents.

The mechanism of action for some of these piperazine derivatives may involve the induction of apoptosis.[7] Further derivatization, such as creating hybrids with other known pharmacophores, has also yielded potent anticancer agents.[10]

Antimicrobial and Antifungal Activity

The piperazine nucleus is a common feature in many antimicrobial agents.[7] Derivatives of 1-(4-nitrobenzyl)piperazine have been investigated for their antibacterial and antifungal properties. The presence of electron-withdrawing groups, such as the nitro group, on the phenyl ring has been shown to be favorable for potent antibacterial activity.[2][7]

In one study, novel benzyl piperazine derivatives of 5-(5-nitroaryl)-1,3,4-thiadiazoles were synthesized and evaluated for their activity against Helicobacter pylori. The 1-(4-nitrobenzyl) substituted compounds showed promising inhibitory activity.[11]

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives

| Compound ID | Organism | Activity Metric (e.g., MIC in µg/mL) | Reference |

| 6c | H. pylori (Metronidazole-resistant) | Zone of inhibition data available | [11] |

| 6l | H. pylori (Metronidazole-resistant) | Zone of inhibition data available | [11] |

| RL-308 | Shigella flexineri | MIC = 2 | [12][13] |

| RL-308 | S. aureus | MIC = 4 | [12][13] |

| RL-308 | MRSA | MIC = 16 | [12][13] |

Note: MIC values for RL-308 are for a novel piperazine derivative, illustrating the potential of the general scaffold in developing potent antimicrobial agents.

Central Nervous System (CNS) Activity

Piperazine derivatives are well-known for their activity in the central nervous system, with many approved drugs for treating psychosis, depression, and anxiety containing this scaffold.[14] They often exert their effects by interacting with neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D2) receptors.[15][16] While specific studies on the CNS activity of 1-(4-nitrobenzyl)piperazine itself are limited in the initial search, the general class of N-benzylpiperazines and N-arylpiperazines are extensively studied for these applications.[17] The modification of the benzyl and piperazine moieties allows for the fine-tuning of receptor binding affinities and selectivity.[14][18]

For example, N1-(2-alkoxyphenyl)piperazines containing an N4-benzyl group have been evaluated for antipsychotic activity, showing high affinity for D2 and 5-HT1A receptors.[17]

Experimental Protocols

General Procedure for the Synthesis of 1-(4-Nitrobenzyl)-4-Aryl/Alkyl-Piperazines

This protocol outlines a general method for the derivatization of the 1-(4-nitrobenzyl)piperazine core, a common step in building a compound library for screening.

dot

Caption: General workflow for the derivatization of 1-(4-nitrobenzyl)piperazine.

Materials:

-

1-(4-Nitrobenzyl)piperazine hydrochloride

-

Appropriate benzoyl chloride, sulfonyl chloride, or alkyl halide (1.0 eq)

-

Triethylamine (3.0 eq)

-

Dry Dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

A solution of 1-(4-nitrobenzyl)piperazine (1.0 eq) is prepared in dry dichloromethane.

-

The solution is cooled to 0–5 °C in an ice bath.

-

Triethylamine (3.0 eq) is added to the cold reaction mixture, which is then stirred for 10 minutes.

-

The desired benzoyl chloride, sulfonyl chloride, or alkyl halide (1.0 eq) is added to the mixture.

-

The reaction mixture is allowed to warm to room temperature and stirred for 5–6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[5]

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting residue is taken up in water and extracted with ethyl acetate.[5]

-

The organic phase is washed with saturated sodium bicarbonate solution and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the final compound.[5]

Conclusion